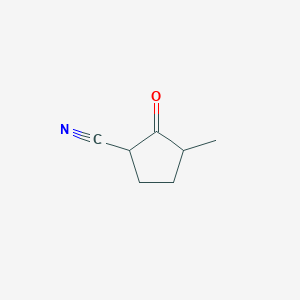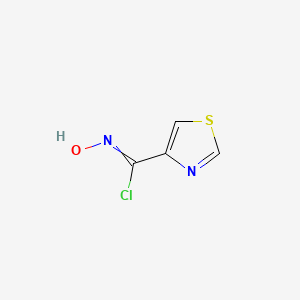
Methyl 2-Benzamido-3-phenyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Benzamido-3-phenyl-2-butenoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a butenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Benzamido-3-phenyl-2-butenoate typically involves the reaction of methyl acetoacetate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-Benzamido-3-phenyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-Benzamido-3-phenyl-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Methyl 2-Benzamido-3-phenyl-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial growth, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- Methyl 2-Benzamido-3-phenylbutanoate
Comparison: Methyl 2-Benzamido-3-phenyl-2-butenoate is unique due to its specific structural features, such as the presence of a butenoate moiety. This structural difference can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the double bond in the butenoate group may enhance its ability to undergo certain chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
methyl 2-benzamido-3-phenylbut-2-enoate |
InChI |
InChI=1S/C18H17NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-12H,1-2H3,(H,19,20) |
Clé InChI |
UAJCTPMQTPVURH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)OC)NC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13686671.png)

![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)

![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)

![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)


![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)

